N-(isoxazol-3-yl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide
Description
N-(isoxazol-3-yl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide is a heterocyclic compound featuring a tetrazole ring fused with an isoxazole moiety and a 4-(trifluoromethyl)phenyl substituent. The trifluoromethyl group enhances lipophilicity and resistance to oxidative metabolism, while the isoxazole ring contributes to molecular rigidity and hydrogen-bonding interactions.
Properties
IUPAC Name |
N-(1,2-oxazol-3-yl)-2-[4-(trifluoromethyl)phenyl]tetrazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F3N6O2/c13-12(14,15)7-1-3-8(4-2-7)21-18-10(17-20-21)11(22)16-9-5-6-23-19-9/h1-6H,(H,16,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSJJEHHQWMYLRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)N2N=C(N=N2)C(=O)NC3=NOC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F3N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the nucleoprotein of the influenza virus. Nucleoproteins play a crucial role in the virus’s ability to replicate and spread, making them a key target for antiviral drugs.
Mode of Action
The compound acts as an antagonist of nucleoprotein accumulation in the nucleus. By inhibiting the accumulation of these proteins, the compound disrupts the virus’s ability to replicate and spread.
Biological Activity
N-(isoxazol-3-yl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews its biological activity, including synthesis, structure-activity relationships (SAR), and specific case studies that highlight its efficacy against various biological targets.
Synthesis and Structure
The synthesis of this compound typically involves the reaction of isoxazole derivatives with tetrazole precursors. The compound can be synthesized through a multi-step process involving the formation of isoxazole and subsequent coupling reactions with tetrazole moieties. Detailed procedures can be found in various studies, such as those documented in the Royal Society of Chemistry publications .
Anticancer Activity
Recent studies have focused on the anticancer potential of compounds related to this compound. For instance, derivatives containing tetrazole rings have shown promising results against several cancer cell lines:
- IC50 Values : Compounds derived from tetrazoles exhibited IC50 values ranging from 3.3 µM to 9.6 µM against colorectal adenocarcinoma cell lines (HCT116 and HT29) and other cancer types including pancreatic adenocarcinoma and melanoma .
The mechanism of action appears to be independent of the p53 pathway, suggesting alternative pathways may be involved in mediating these effects.
Cytotoxicity Studies
Cytotoxicity assessments conducted on human promyelocytic leukemia cell lines (HL-60) revealed that certain isoxazole derivatives exhibited significant cytotoxic effects, with IC50 values between 86 µM and 755 µM, indicating a potential for selective toxicity towards cancerous cells .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Studies have shown that modifications to the isoxazole and tetrazole components can significantly influence potency:
| Modification | Effect on Activity |
|---|---|
| Addition of trifluoromethyl group | Increased lipophilicity and cellular uptake |
| Variations in substituents on isoxazole | Altered binding affinity to target proteins |
These modifications can lead to enhanced selectivity and reduced side effects, making them valuable in drug design.
Case Studies
- Anticancer Efficacy : A study evaluated a series of isoxazole derivatives for their anticancer properties, revealing that specific substitutions led to enhanced activity against ovarian carcinoma (OVCAR-3) with IC50 values as low as 0.27 µM for some derivatives .
- Mechanistic Insights : Research indicated that certain derivatives induce apoptosis through modulation of Bcl-2 family proteins, highlighting their potential as therapeutic agents in cancer treatment .
Chemical Reactions Analysis
Synthetic Pathways and Key Reactions
The synthesis of N-(isoxazol-3-yl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide involves two primary components: the tetrazole-carboxamide core and the isoxazole substituent. Key reactions include:
1.1. Tetrazole Ring Formation
The 2H-tetrazole moiety is typically synthesized via a [2+3] cycloaddition between nitriles and sodium azide under acidic conditions. For example:
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Substrate : 4-(Trifluoromethyl)benzonitrile reacts with sodium azide (NaN₃) in the presence of ZnCl₂ or NH₄Cl at 100–120°C .
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Mechanism : The reaction proceeds via nitrilium ion intermediates, leading to regioselective 1,5-disubstituted tetrazoles .
1.2. Carboxamide Functionalization
The tetrazole-5-carboxylic acid intermediate undergoes amide coupling with isoxazol-3-amine:
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Activation : The carboxylic acid is activated using EDCl/HOBt or other carbodiimide-based reagents.
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Coupling : Reaction with isoxazol-3-amine in DMF or THF at 0–25°C yields the target compound .
Reaction Optimization and Conditions
Functional Group Reactivity
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Tetrazole Ring Stability :
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Trifluoromethylphenyl Group :
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Amide Bond :
Key Derivatives and Modifications
Stability and Degradation Pathways
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Thermal Stability : Decomposes above 250°C, forming CO₂ and aromatic amines .
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Photodegradation : Exposure to UV light (254 nm) induces cleavage of the tetrazole ring, generating nitriles and nitrogen gas .
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Metabolic Stability : In vitro studies show slow hepatic clearance due to the trifluoromethyl group’s electron-withdrawing effects .
Comparative Reactivity Insights
Comparison with Similar Compounds
N-[4-(Diethylamino)phenyl]-5-methyl-3-(5-methylthiophen-2-yl)isoxazole-4-carboxamide ()
- Structural Similarities : Both compounds share an isoxazole core and carboxamide linkage.
- Key Differences: Substituents: The analog substitutes the tetrazole ring with a thiophene group and includes a diethylamino-phenyl group instead of a trifluoromethylphenyl.
Thiazole/Pyrazole Derivatives ()
4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole
- Structural Similarities : Both compounds contain aromatic fluorinated groups (fluorophenyl vs. trifluoromethylphenyl).
- Key Differences: Core Heterocycles: The analog uses thiazole and pyrazole rings, whereas the target employs isoxazole and tetrazole. Conformation: The analog exhibits a non-planar fluorophenyl group, contrasting with the planar trifluoromethylphenyl group in the target compound, which may influence packing efficiency and crystallinity .
- Implications : Thiazole/pyrazole systems offer sulfur-based interactions, while isoxazole/tetrazole systems prioritize nitrogen-mediated hydrogen bonding.
Ureido-Thiazole Derivatives ()
Thiazol-5-ylmethyl (2S,3S,5S)-5-[(S)-2-{3-[(2-ethylthiazol-4-yl)methyl]-3-methylureido}-3-methylbutanamido]-3-hydroxy-1,6-diphenylhexan-2-ylcarbamate
- Structural Similarities : Both classes incorporate nitrogen-rich heterocycles.
- Key Differences :
- Functional Groups : Ureido and hydroxy groups in the analog vs. carboxamide and trifluoromethyl in the target.
- Complexity : The analog’s peptide-like backbone suggests protease targeting, while the target’s simplicity may favor kinase or GPCR interactions.
Research Findings and Implications
- Synthetic Efficiency : The target compound’s synthesis may face challenges in tetrazole ring stability compared to thiazole/pyrazole systems, which crystallize efficiently from DMF .
- Structural Insights: Planar conformations in the target compound (inferred from ) may improve target engagement compared to non-planar derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
